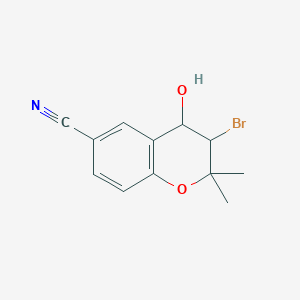
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile: is an organic compound with the molecular formula C12H12BrNO2. It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine, hydroxyl, and nitrile groups in its structure makes it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination: The synthesis of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile typically begins with the bromination of 4-hydroxy-2,2-dimethylchromane. This reaction is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Nitrile Introduction: The nitrile group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated intermediate with a cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Amines
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets.
Medicine: The compound is explored for its potential therapeutic properties. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and nitrile groups can form specific interactions with biological targets, influencing the compound’s overall effect.
Comparaison Avec Des Composés Similaires
- 3-Bromo-4-hydroxybenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde
- 2,4-Dibromoanisole
- 2,4,6-Tribromoanisole
Comparison: 3-Bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile is unique due to its chromane core structure, which is not present in the similar compounds listed above. This core structure imparts different chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C12H12BrNO2 |
|---|---|
Poids moléculaire |
282.13 g/mol |
Nom IUPAC |
3-bromo-4-hydroxy-2,2-dimethyl-3,4-dihydrochromene-6-carbonitrile |
InChI |
InChI=1S/C12H12BrNO2/c1-12(2)11(13)10(15)8-5-7(6-14)3-4-9(8)16-12/h3-5,10-11,15H,1-2H3 |
Clé InChI |
PKZZJLKUYUVLMJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C2=C(O1)C=CC(=C2)C#N)O)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















